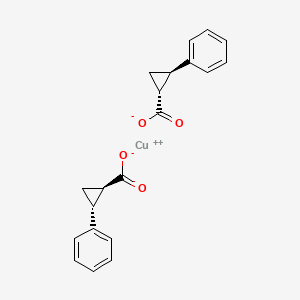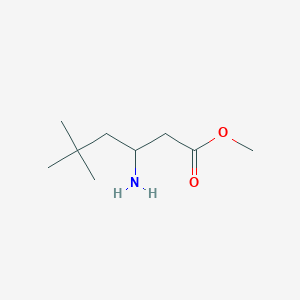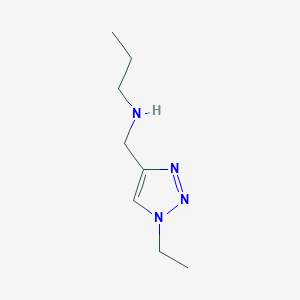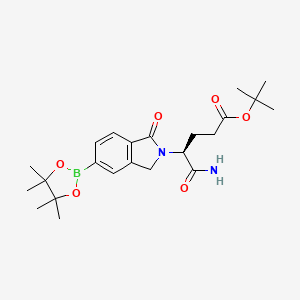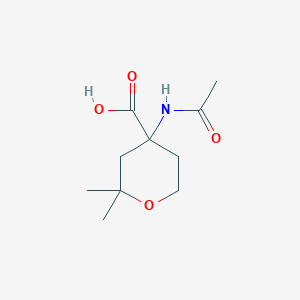
2-Chloro-5-fluoro-6-methoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-6-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H6ClFN2O and a molecular weight of 176.58 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methoxypyridin-3-amine typically involves the substitution reactions on a pyridine ring. One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The reaction conditions often require the use of specific reagents such as sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) for the diazotization step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluoro-6-methoxypyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative .
Applications De Recherche Scientifique
2-Chloro-5-fluoro-6-methoxypyridin-3-amine has several applications in scientific research:
Mécanisme D'action
as a pyridine derivative, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-methoxypyridin-3-amine
- 5-Chloro-6-methoxypyridin-3-amine
- 3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine
Uniqueness
2-Chloro-5-fluoro-6-methoxypyridin-3-amine is unique due to the specific positioning of its substituents on the pyridine ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H6ClFN2O |
|---|---|
Poids moléculaire |
176.57 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C6H6ClFN2O/c1-11-6-3(8)2-4(9)5(7)10-6/h2H,9H2,1H3 |
Clé InChI |
ODXFDSKODKTFAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=N1)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





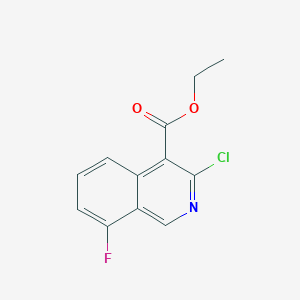

![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)

